molecular formula C19H23NO3 B2399610 N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide CAS No. 433974-76-6

N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B2399610
CAS No.: 433974-76-6
M. Wt: 313.397
InChI Key: PVNYOJJMFRKVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, a methoxy group attached to another phenyl ring, and a butanamide chain linking these two aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide typically involves a multi-step process. One common method starts with the preparation of 4-ethylphenylamine and 4-methoxyphenol. These intermediates are then subjected to a coupling reaction using a butanoyl chloride derivative under basic conditions to form the desired butanamide linkage. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-ethylbenzoic acid derivatives.

    Reduction: Formation of N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butylamine.

    Substitution: Formation of various substituted phenoxybutanamides depending on the nucleophile used.

Scientific Research Applications

N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme involved in a metabolic pathway or activate a receptor to trigger a cellular response. The exact molecular pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-(4-methoxyphenoxy)butanamide
  • N-(4-ethylphenyl)-4-(4-hydroxyphenoxy)butanamide
  • N-(4-ethylphenyl)-4-(4-chlorophenoxy)butanamide

Uniqueness

N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide is unique due to the presence of both an ethyl group and a methoxy group, which confer specific chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-15-6-8-16(9-7-15)20-19(21)5-4-14-23-18-12-10-17(22-2)11-13-18/h6-13H,3-5,14H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNYOJJMFRKVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.